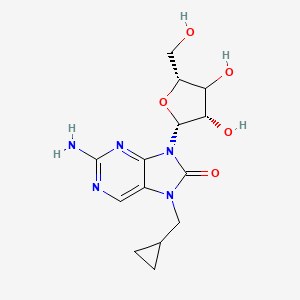

2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C14H19N5O5 |

|---|---|

分子量 |

337.33 g/mol |

IUPAC名 |

2-amino-7-(cyclopropylmethyl)-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one |

InChI |

InChI=1S/C14H19N5O5/c15-13-16-3-7-11(17-13)19(14(23)18(7)4-6-1-2-6)12-10(22)9(21)8(5-20)24-12/h3,6,8-10,12,20-22H,1-2,4-5H2,(H2,15,16,17)/t8-,9?,10+,12-/m1/s1 |

InChIキー |

NYQSVFKWIRQSQR-WSVRWTTQSA-N |

異性体SMILES |

C1CC1CN2C3=CN=C(N=C3N(C2=O)[C@H]4[C@H](C([C@H](O4)CO)O)O)N |

正規SMILES |

C1CC1CN2C3=CN=C(N=C3N(C2=O)C4C(C(C(O4)CO)O)O)N |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 7-Cyclopropylmethyl-8-oxo-xylofuranosylguanine

Introduction

7-Cyclopropylmethyl-8-oxo-xylofuranosylguanine is a synthetic purine nucleoside analog that has garnered interest within the scientific community. Its structural modifications, specifically the addition of a cyclopropylmethyl group at the N7 position and an oxygen at the C8 position of the guanine base, coupled with a xylofuranosyl sugar moiety, distinguish it from naturally occurring nucleosides. These alterations bestow upon the molecule unique chemical and biological properties, making it a subject of investigation for potential therapeutic applications.

This guide provides a comprehensive overview of the chemical properties of 7-cyclopropylmethyl-8-oxo-xylofuranosylguanine, offering insights into its structure, stability, and reactivity. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in understanding and potentially utilizing this compound in their work.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to its behavior in both chemical and biological systems. For 7-cyclopropylmethyl-8-oxo-xylofuranosylguanine, these properties dictate its solubility, stability, and ability to interact with biological targets.

Structure and Conformation

The core structure of 7-cyclopropylmethyl-8-oxo-xylofuranosylguanine consists of a modified guanine base linked to a xylofuranose sugar. The presence of the 8-oxo group is significant, as the analogous 8-oxo-7,8-dihydroguanine (8-oxoG) is a common product of oxidative DNA damage.[1][2] This modification can lead to a conformational shift in the glycosidic bond from the typical anti to a syn conformation, which has profound implications for its biological interactions, particularly with DNA polymerases.[3][4] The cyclopropylmethyl group at the N7 position further modifies the electronic and steric properties of the purine ring system.

Solubility and Stability

Detailed experimental data on the solubility of 7-cyclopropylmethyl-8-oxo-xylofuranosylguanine is not extensively published. However, based on the properties of similar 8-hydroxyguanine compounds, it is expected to have limited solubility in water and neutral buffers.[5] Dissolution can often be improved under alkaline conditions.[5]

Regarding stability, the compound is generally stable at room temperature for handling and shipment.[5] For long-term storage, it is advisable to keep solutions frozen to prevent degradation.[5] It is important to note that 8-oxoguanine derivatives can be susceptible to further oxidation, leading to a variety of degradation products.[6]

Table 1: Summary of Physicochemical Properties

| Property | Description | Reference |

| Molecular Formula | C14H17N5O6 (To be confirmed by MS) | N/A |

| Molecular Weight | 367.32 g/mol (To be confirmed by MS) | [7] |

| Structure | Purine nucleoside analog with N7-cyclopropylmethyl and C8-oxo modifications, and a xylofuranosyl sugar. | [8] |

| Solubility | Likely limited in neutral aqueous solutions; solubility may increase at alkaline pH. | [5] |

| Stability | Sufficiently stable for short-term handling at room temperature; long-term storage of solutions should be frozen. | [5] |

Chemical Synthesis and Reactivity

The synthesis of 8-oxo-dGTP and its analogs has been reported, often starting from a protected guanosine derivative.[3][9] Key steps may include:

-

Protection of the sugar hydroxyl groups.

-

Alkylation at the N7 position with a cyclopropylmethyl halide.

-

Oxidation at the C8 position.

-

Deprotection to yield the final product.

The reactivity of the 8-oxo-guanine moiety is of particular interest. Guanine itself is the most easily oxidized DNA base due to its low redox potential.[1] The resulting 8-oxo-guanine is even more susceptible to oxidation, which can lead to a variety of further reaction products.[6] This reactivity is a key aspect of its biological significance as a marker of oxidative stress.

Biological Activity and Mechanism of Action

While specific biological data for 7-cyclopropylmethyl-8-oxo-xylofuranosylguanine is limited, the well-studied properties of 8-oxoguanine nucleosides provide a strong basis for understanding its potential biological roles. Purine nucleoside analogs are known to have broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis.[8]

Interaction with DNA Repair Mechanisms

In a cellular context, 8-oxoguanine in DNA is recognized and removed by the base excision repair (BER) pathway, primarily initiated by the DNA N-glycosylase OGG1 in eukaryotes.[1] The presence of an 8-oxoguanine lesion can be mutagenic, often leading to G:C to T:A transversions because replicative DNA polymerases can mispair it with adenine.[2][3][4]

Potential as a Therapeutic Agent

The structural modifications of 7-cyclopropylmethyl-8-oxo-xylofuranosylguanine could be designed to modulate its interaction with key cellular enzymes. For instance, the N7-cyclopropylmethyl group might influence its recognition by DNA repair enzymes or its ability to be incorporated into DNA by polymerases.

Recent research has also highlighted that free 8-oxoguanine and related molecules are not just markers of damage but can act as signaling molecules involved in inflammatory and immune responses.[10] Exogenous 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dGuo) has shown anti-inflammatory and antioxidant properties.[10][11] This opens up the possibility that 7-cyclopropylmethyl-8-oxo-xylofuranosylguanine could have roles beyond direct DNA interaction, potentially modulating cellular signaling pathways.

Signaling Pathway Involvement

Free 8-oxo-G, when released during DNA repair, can bind to OGG1 in the cytoplasm. This complex can then act as a guanine nucleotide exchange factor (GEF) for small GTPases like Ras, Rho, and Rac, activating downstream signaling cascades.[10]

Caption: Potential signaling pathway initiated by 8-oxoguanine.

Experimental Protocols

To characterize 7-cyclopropylmethyl-8-oxo-xylofuranosylguanine, a series of well-established analytical techniques would be employed.

Purity and Identity Confirmation by HPLC-MS

Objective: To determine the purity of a synthesized batch of 7-cyclopropylmethyl-8-oxo-xylofuranosylguanine and confirm its molecular weight.

Methodology:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or a buffered aqueous solution, potentially at an alkaline pH).

-

Chromatographic Separation:

-

HPLC System: An Agilent 1290 Infinity II or similar UHPLC system.

-

Column: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: An Agilent 6545XT AdvanceBio Q-TOF LC/MS or similar high-resolution mass spectrometer.[12]

-

Ionization Source: Electrospray ionization (ESI), positive mode.

-

Scan Range: m/z 100-1000.

-

Data Analysis: Integrate the peak area of the compound to determine purity. Compare the measured accurate mass to the theoretical mass of the protonated molecule [M+H]+.

-

References

- 1. Repair of 8-oxo-7,8-dihydroguanine in prokaryotic and eukaryotic cells: Properties and biological roles of the Fpg and OGG1 DNA N-glycosylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Towards a comprehensive view of 8-oxo-7,8-dihydro-2’-deoxyguanosine: Highlighting the intertwined roles of DNA damage and epigenetics in genomic instability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biolog.de [biolog.de]

- 6. In situ analysis of 8-oxo-7,8-dihydro-2'-deoxyguanosine oxidation reveals sequence- and agent-specific damage spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-Cyclopropyl methyl-7,8-dihydro-8-oxo-9-(β-D-ribofuranosyl)guanine - CD BioGlyco [bioglyco.com]

- 8. 7-Cyclopropylmethyl-7,8-dihydro-8-oxo-9-(β-D-xylofuranosyl) guanine | Wolfe Labs [wolfelabs.com]

- 9. Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In situ analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine oxidation reveals sequence- and agent-specific damage spectra - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Novel Xylofuranosylpurine Nucleosides: A Guide to Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Non-Natural Nucleosides

Nucleoside analogues represent a cornerstone of modern chemotherapy, with profound impacts on the treatment of viral infections and cancer.[1][2] By mimicking the natural building blocks of DNA and RNA, these molecules can deceptively enter and disrupt essential biological processes like nucleic acid synthesis and cellular signaling.[1][3] Within this chemical space, nucleosides containing modified sugar moieties are of particular interest. Xylofuranosyl nucleosides, the C3'-epimers of natural ribofuranosides, present a unique stereochemical arrangement that can alter their interaction with key cellular enzymes, potentially leading to enhanced therapeutic efficacy or novel mechanisms of action.[4][5]

This guide provides a comprehensive, field-proven framework for the synthesis, structural elucidation, and biological evaluation of novel xylofuranosylpurine nucleosides. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, offering a self-validating system of protocols designed for reproducibility and success. Our objective is to equip researchers with the expert insights necessary to navigate the complexities of nucleoside chemistry and accelerate the discovery of new therapeutic agents.

Part I: The Synthetic Endeavor: From Sugar to Nucleoside

The construction of a xylofuranosylpurine nucleoside is a multi-stage process that demands precise control over stereochemistry. The journey involves the preparation of an activated sugar donor, the derivatization of the purine base, and the critical coupling reaction that unites them.

Section 1.1: Strategic Blueprint: The Vorbrüggen Glycosylation

While several methods exist for forming the crucial N-glycosidic bond, the silyl-Hilbert-Johnson reaction , more commonly known as the Vorbrüggen glycosylation , stands as the preeminent strategy in modern nucleoside synthesis.[6] This method is favored for its mild reaction conditions and, most importantly, its high degree of stereocontrol, which is paramount in drug design. The overall strategy involves coupling a silylated purine base with an acyl-protected xylofuranose derivative, catalyzed by a Lewis acid.[7][8]

Section 1.2: Crafting the Key: Synthesis of the Xylofuranose Donor

The foundation of the synthesis is a properly activated and protected xylofuranose donor. The choice of protecting groups is not merely for stability; they are instrumental in directing the stereochemical outcome of the glycosylation. Benzoyl groups are commonly employed at the C2' position to facilitate "neighboring group participation," a critical phenomenon that shields one face of the sugar ring, thereby favoring the formation of the desired β-anomer.[7][9]

Experimental Protocol: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-xylofuranose

-

Step 1 (Acid-catalyzed acetylation): Suspend D-xylose in acetic anhydride. Add a catalytic amount of a strong acid (e.g., perchloric acid) dropwise while maintaining the temperature below 30°C.

-

Step 2 (Reaction monitoring): Stir the mixture at room temperature for 18-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Step 3 (Work-up): Pour the reaction mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed. Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Step 4 (Purification): Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 5 (Benzoylation): Dissolve the crude intermediate in pyridine and cool to 0°C. Add benzoyl chloride dropwise and allow the reaction to proceed at room temperature overnight.

-

Step 6 (Final Purification): Perform a standard aqueous work-up as in Step 3. Purify the resulting residue by silica gel column chromatography to yield the title compound as a mixture of anomers.

Section 1.3: The Glycosylation: A Symphony of Catalysis and Stereocontrol

With the precursors in hand, the core Vorbrüggen reaction can be performed. The process begins with the silylation of the purine base, which enhances its nucleophilicity and solubility in the organic solvents used for the coupling.[8][9]

The mechanism involves the Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), activating the sugar donor by facilitating the departure of the anomeric leaving group (e.g., acetate). This generates a transient, highly electrophilic oxocarbenium ion intermediate. The neighboring 2'-O-benzoyl group immediately forms a bicyclic acyloxonium ion, which sterically hinders the α-face of the furanose ring. Consequently, the silylated purine can only attack from the β-face, resulting in the stereoselective formation of the β-nucleoside.[7][10]

Experimental Protocol: Vorbrüggen Glycosylation

-

Step 1 (Silylation): Suspend the desired purine (e.g., 6-chloropurine) in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of ammonium sulfate. Reflux the mixture until the solution becomes clear, indicating complete silylation. Cool to room temperature.

-

Step 2 (Coupling): In a separate flask, dissolve the protected xylofuranose donor in anhydrous acetonitrile and cool to 0°C. Add TMSOTf dropwise.

-

Step 3 (Reaction): Add the silylated purine solution from Step 1 to the activated sugar solution via cannula. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Step 4 (Quenching & Work-up): Quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Step 5 (Purification & Isomer Separation): Purify the crude product using silica gel column chromatography. This step is critical for separating the desired N9-regioisomer from the often-formed N7-isomer.[1][11]

-

Step 6 (Deprotection): Dissolve the purified, protected nucleoside in anhydrous methanol. Add a catalytic amount of sodium methoxide (Zemplén conditions) and stir at room temperature until TLC indicates complete removal of the benzoyl groups.

-

Step 7 (Final Purification): Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the final nucleoside by recrystallization or chromatography.

Part II: Unveiling the Structure: A Multi-faceted Analytical Approach

Unambiguous structural characterization is non-negotiable. It validates the synthetic strategy and provides the foundational data for interpreting biological results. A combination of spectroscopic and spectrometric techniques is required to confirm the identity, purity, stereochemistry, and regiochemistry of the synthesized nucleoside.

Section 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of nucleosides in solution.

-

¹H NMR: Provides information on the proton environment. The anomeric proton (H-1') is a key diagnostic signal. For β-nucleosides, it typically appears as a singlet or a small doublet, and its chemical shift and coupling constants to H-2' are indicative of the anomeric configuration.

-

¹³C NMR: Confirms the carbon framework. The chemical shifts of the purine carbons, particularly C4, C5, and C8, are highly sensitive to the site of glycosylation and can reliably distinguish between N9 and N7 regioisomers.[12]

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for definitive proof. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial, as it reveals long-range (2-3 bond) correlations. A correlation between the anomeric proton (H-1') and the purine's C4 carbon confirms the N9 linkage, while a correlation to C5 indicates the N7 linkage.[11]

| Parameter | Typical Value/Observation for β-D-Xylofuranosylpurines | Significance |

| ¹H NMR (H-1') | ~6.0-6.5 ppm, small coupling constant (J < 4 Hz) | Confirms anomeric proton and suggests β-configuration. |

| ¹³C NMR (N9-isomer) | C4 > C5, C8 | Characteristic chemical shift pattern for N9 substitution. |

| ¹³C NMR (N7-isomer) | C5 > C4, C8 | Characteristic chemical shift pattern for N7 substitution.[12] |

| HMBC Correlation | H-1' correlates with C4 | Unambiguous proof of N9-glycosylation.[11] |

Section 2.2: Mass Spectrometry (MS) and X-ray Crystallography

-

High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement of the molecule, which is used to confirm the elemental composition with high confidence. This is a critical step for verifying that the synthesized compound has the correct molecular formula.

-

X-ray Crystallography: This is the "gold standard" for structural determination, providing an unequivocal 3D structure of the molecule in the solid state.[13] Although obtaining suitable crystals can be challenging, a crystal structure provides absolute proof of both the relative and absolute stereochemistry, the site of glycosylation, and the conformational preferences of the molecule.[14][15]

Part III: From Bench to Biology: Assessing Therapeutic Potential

The ultimate goal of synthesizing novel nucleosides is to identify candidates with promising biological activity. A systematic evaluation of their effects on cellular processes is the final, crucial phase of the discovery pipeline.

Section 3.1: In Vitro Cytotoxicity Screening

A primary application for novel purine nucleosides is in oncology. Therefore, the initial biological test is often an in vitro cytotoxicity assay to measure the compound's ability to inhibit the growth of cancer cells.[16][17] The MTT assay is a robust, colorimetric method widely used for this purpose.[18][19]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for attachment.[19]

-

Compound Treatment: Prepare serial dilutions of the test nucleoside in the complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO in medium) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for an exposure time of 48 to 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[18]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[19]

-

Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the compound concentration (on a log scale) to generate a dose-response curve. The IC₅₀ (half-maximal inhibitory concentration) is determined from this curve and represents the concentration of the compound required to inhibit cell growth by 50%.[19]

Section 3.2: Antiviral Evaluation

Xylofuranosyl and related arabinofuranosyl nucleosides have also shown promise as antiviral agents.[4][5][20] Evaluation involves cell-based assays where the ability of the compound to inhibit virus replication is measured. Key parameters are the EC₅₀ (the concentration that inhibits viral replication by 50%) and the Selectivity Index (SI) , calculated as IC₅₀ / EC₅₀. A high SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to the host cell.

Conclusion and Future Outlook

The synthesis of novel xylofuranosylpurine nucleosides is a challenging yet rewarding field of medicinal chemistry. The strategic application of the Vorbrüggen glycosylation, coupled with meticulous purification and rigorous characterization, allows for the creation of unique chemical entities. The biological evaluation of these compounds continues to yield promising candidates for anticancer and antiviral therapies.[20][21] Future work will likely focus on developing more stereoselective glycosylation methods, exploring diverse substitutions on both the purine and xylose moieties to fine-tune activity and selectivity, and elucidating the precise molecular mechanisms by which these analogues exert their therapeutic effects.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rational design of arabinosyl nucleosides as antitumor and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of novel xylofuranosyloxymethyl nucleosides – Oriental Journal of Chemistry [orientjchem.org]

- 13. Application of X-ray crystallographic methods in the design of purine nucleoside phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crystallization and preliminary X-ray studies of purine nucleoside phosphorylase from Cellulomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Crystallization and preliminary X-ray investigation of human erythrocytic purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis, and Activity Evaluation of Novel Acyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis and biological activity of 4'-thio-L-xylofuranosyl purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Carbocyclic analogues of xylofuranosylpurine nucleosides. Synthesis and antitumor activity [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of Beta-D-Xylofuranosyl Nucleoside Analogs

Introduction: The Significance of Xylofuranosyl Nucleosides in Modern Drug Discovery

Beta-D-xylofuranosyl nucleoside analogs represent a pivotal class of compounds in the landscape of medicinal chemistry. Their structural variance from endogenous nucleosides—primarily the epimeric configuration at the 3'-position of the sugar moiety—imparts unique conformational properties. This structural distinction is the cornerstone of their diverse biological activities, which range from potent antiviral to promising anticancer agents.[1][2] For researchers and drug development professionals, a comprehensive understanding of the three-dimensional structure of these analogs is not merely academic; it is the critical determinant of their mechanism of action, target specificity, and overall therapeutic potential.

This guide provides an in-depth exploration of the multifaceted approach required for the rigorous structural elucidation of beta-D-xylofuranosyl nucleoside analogs. We will delve into the core analytical techniques, emphasizing not just the "how" but the "why" behind each experimental choice. Our narrative is grounded in the principles of scientific integrity, ensuring that each described protocol is a self-validating system for generating reliable and reproducible structural data.

The Analytical Workflow: A Multi-Technique Approach to Structural Verification

The definitive structural analysis of a novel beta-D-xylofuranosyl nucleoside analog is not reliant on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective data build a comprehensive and validated model of the molecule.

Caption: Integrated workflow for the structural elucidation of beta-D-xylofuranosyl nucleoside analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation in Solution

NMR spectroscopy is the most powerful technique for determining the constitution, configuration, and conformation of organic molecules in solution.[3] For xylofuranosyl nucleoside analogs, a suite of 1D and 2D NMR experiments is essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to define the molecule's three-dimensional structure.

Establishing Connectivity: The Role of 2D NMR

A standard set of 2D NMR experiments is employed to piece together the molecular framework. The synergy between these experiments provides a self-validating network of correlations.[4][5]

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, typically over two to three bonds. It is instrumental in tracing the proton connectivity within the xylofuranose ring (H-1' to H-5') and within the nucleobase.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the carbon signals of the sugar and the base by linking them to their attached, and often more easily assigned, protons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. This is arguably the most critical experiment for confirming the overall structure. Key HMBC correlations include:

-

The anomeric proton (H-1') to the carbon of the nucleobase (e.g., C-2 and C-6 in pyrimidines; C-4 and C-8 in purines), which confirms the site of glycosylation.

-

Protons on the nucleobase to carbons in the sugar ring, and vice-versa, to further solidify the connection between the two moieties.

-

Experimental Protocol: Standard 2D NMR for a Novel Xylofuranosyl Nucleoside Analog

-

Sample Preparation: Dissolve 5-10 mg of the purified nucleoside analog in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can influence the chemical shifts and the observation of exchangeable protons.

-

¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to assess purity and to serve as a reference.

-

COSY Acquisition: Run a gradient-enhanced COSY experiment. Typical parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension, and 8-16 scans per increment.

-

HSQC Acquisition: Acquire a gradient-enhanced HSQC experiment optimized for one-bond ¹JCH coupling constants (typically ~145 Hz).

-

HMBC Acquisition: Acquire a gradient-enhanced HMBC experiment optimized for long-range coupling constants (typically 6-10 Hz). This long-range optimization is critical for observing the key correlations that define the molecule's connectivity.

-

Data Processing and Analysis: Process the 2D spectra using appropriate window functions and perform phase correction. Analyze the cross-peaks in each spectrum to build a complete assignment of all ¹H and ¹³C chemical shifts.

Conformational Analysis: Unveiling the 3D Structure in Solution

The biological activity of nucleoside analogs is intimately linked to the conformation of the furanose ring. The five-membered ring is not planar and exists in a dynamic equilibrium between different puckered conformations. This dynamic behavior is described by the concept of pseudorotation.[6][7]

The two principal conformational families are termed North (N) and South (S) , which correspond to C3'-endo and C2'-endo puckers, respectively. The exact conformation is defined by the pseudorotation phase angle (P).[7][8]

Caption: Pseudorotational cycle of the furanose ring, showing the interconversion between North and South conformers.

The population distribution between the N and S conformers can be estimated from the vicinal proton-proton coupling constants (³JHH) within the sugar ring, particularly ³J(H1'-H2') and ³J(H3'-H4'). The Karplus equation relates the dihedral angle between two coupled protons to the magnitude of their coupling constant. By analyzing these coupling constants, one can infer the dominant pucker of the xylofuranose ring.

Data Presentation: Typical ¹H NMR Parameters for Xylofuranose Ring Conformations

| Parameter | North (C3'-endo) Conformation | South (C2'-endo) Conformation |

| ³J(H1'-H2') | Small (~1-3 Hz) | Large (~6-8 Hz) |

| ³J(H2'-H3') | Large (~7-9 Hz) | Moderate (~4-6 Hz) |

| ³J(H3'-H4') | Large (~7-9 Hz) | Small (~1-3 Hz) |

| Dominant Dihedral Angles | H1'-C1'-C2'-H2' (~90°) | H1'-C1'-C2'-H2' (~160°) |

Note: These are generalized values and can be influenced by other substituents.

Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) provides through-space correlations between protons that are close to each other (< 5 Å). This is invaluable for determining the orientation of the nucleobase relative to the sugar (the syn vs. anti conformation) and for confirming the stereochemistry of the sugar ring.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight of a newly synthesized nucleoside analog with high accuracy. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further validating the proposed structure. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways, which can provide additional structural information.[9][10][11]

Characteristic Fragmentation Patterns:

Under electrospray ionization (ESI), nucleoside analogs typically exhibit two key fragmentation pathways:

-

Cleavage of the Glycosidic Bond: This is often the most prominent fragmentation, resulting in the separation of the nucleobase and the sugar moiety. The resulting ions correspond to the protonated or deprotonated base ([B+H]⁺ or [B-H]⁻) and the sugar fragment.[12]

-

Fragmentation of the Sugar Ring: The xylofuranose ring can undergo characteristic cleavages, such as retro-Diels-Alder (RDA) reactions or ring contractions, leading to specific neutral losses (e.g., loss of H₂O, CH₂O).[9][10]

Experimental Protocol: ESI-MS/MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µM) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

Infusion and MS Scan: Infuse the sample directly into the ESI source and acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

MS/MS Acquisition: Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID). Acquire the product ion spectrum at various collision energies to observe the fragmentation pattern.

-

Data Analysis: Analyze the product ion spectrum to identify fragments corresponding to the nucleobase, the sugar, and characteristic neutral losses. This fragmentation "fingerprint" serves as a confirmation of the structure.

X-ray Crystallography: The Definitive Solid-State Structure

While NMR provides detailed information about the structure in solution, X-ray crystallography offers an atomic-resolution snapshot of the molecule in the solid state.[13][14] This technique is unparalleled for determining precise bond lengths, bond angles, and torsional angles, providing the ultimate validation of the molecular structure.

The Crystallography Workflow:

Caption: The major steps involved in single-crystal X-ray crystallography.

Key Insights from Crystallography:

-

Absolute Configuration: Unambiguously determines the stereochemistry at all chiral centers.

-

Conformation: Provides a static picture of the furanose ring pucker and the glycosidic bond torsion angle in the crystal lattice. It is important to note that the conformation in the solid state may differ from the dominant conformation in solution due to packing forces.[15]

-

Intermolecular Interactions: Reveals how the molecules pack in the crystal, highlighting important hydrogen bonding and stacking interactions that can be relevant to biological recognition.

Computational Modeling: In Silico Insights and Synergy with Experimental Data

Computational chemistry provides a powerful framework for rationalizing and predicting the structural and electronic properties of nucleoside analogs.[16][17][18] When used in conjunction with experimental data, it offers deeper insights into conformational preferences and potential biological activity.

Applications in Structural Analysis:

-

Conformational Searching: Molecular mechanics and quantum mechanics methods can be used to explore the potential energy surface of the molecule, identifying low-energy (stable) conformations of the furanose ring and the orientation around the glycosidic bond.

-

Prediction of NMR Parameters: Density Functional Theory (DFT) calculations can predict NMR chemical shifts and coupling constants for different conformations.[19] Comparing these calculated values with experimental data can help to validate the proposed structure and conformational model.

-

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the nucleoside analog in solution, providing insights into the transitions between different conformational states and their relative populations.

Conclusion: A Unified Approach to Structural Certainty

The structural analysis of beta-D-xylofuranosyl nucleoside analogs is a rigorous process that demands a synergistic application of multiple advanced analytical techniques. NMR spectroscopy lays the foundation by defining the molecular connectivity and conformational dynamics in solution. Mass spectrometry provides unequivocal confirmation of the molecular formula and offers corroborating structural evidence through fragmentation analysis. X-ray crystallography, when feasible, delivers the definitive solid-state structure with atomic precision. Finally, computational modeling serves as a powerful tool to rationalize experimental findings and to predict molecular properties.

By integrating the data from each of these domains, researchers and drug development professionals can achieve a high level of confidence in the structure of these vital therapeutic candidates, paving the way for a deeper understanding of their structure-activity relationships and the rational design of next-generation therapeutics.

References

- 1. 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3'-modified xylofuranosyl nucleosides bearing 5'-silyl or -butyryl groups and their antiviral effect against RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational analysis, alignment and extension of analogue series from medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pseudorotation of the ribofuranose ring. A theoretical study and a comparison with nuclear magnetic resonance results - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. The Free Energy Landscape of Pseudorotation in 3′–5′ and 2′–5′ Linked Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry | Semantic Scholar [semanticscholar.org]

- 10. lifesciencesite.com [lifesciencesite.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nucleoside conformations. XVII. A PMR study of 2′-anhydronucleosides and comparison with X-ray data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. neuroquantology.com [neuroquantology.com]

- 17. sysrevpharm.org [sysrevpharm.org]

- 18. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Modified Guanine Nucleosides

For Distribution: Researchers, Scientists, and Drug Development Professionals

Abstract

Guanine nucleosides, fundamental components of nucleic acids, are pivotal targets for therapeutic intervention, particularly in antiviral and anticancer drug development.[1] However, the inherent physicochemical properties of natural guanine nucleosides often limit their efficacy, presenting challenges in solubility, metabolic stability, and cell permeability. Chemical modification of the guanine scaffold is a cornerstone strategy to overcome these limitations and fine-tune the molecule's drug-like properties. This guide provides an in-depth exploration of the critical physicochemical properties of modified guanine nucleosides, offering a framework for their rational design and evaluation. We will delve into the causal relationships between specific structural modifications and their impact on key parameters such as lipophilicity, aqueous solubility, acid-base dissociation (pKa), and metabolic stability. This document serves as a technical resource, complete with validated experimental protocols and data interpretation frameworks to empower researchers in the development of next-generation nucleoside analogues.

The Strategic Imperative for Modifying Guanine Nucleosides

The purine core of guanine offers multiple sites for chemical derivatization, each providing a lever to modulate its biological activity and physicochemical profile. Modifications are strategically introduced to achieve several key objectives in drug design:

-

Enhanced Metabolic Stability: Natural nucleosides are often susceptible to rapid enzymatic degradation. Modifications can block these metabolic pathways, increasing the compound's half-life and bioavailability.[2]

-

Improved Membrane Permeability: Lipophilicity is a critical determinant of a drug's ability to cross cellular membranes. Altering the guanine structure can optimize this property, enhancing cellular uptake.[3]

-

Increased Target Affinity and Selectivity: Modifications can create novel interactions with the target enzyme or receptor, leading to higher potency and a better side-effect profile.

-

Modulated Aqueous Solubility: Balancing lipophilicity with sufficient aqueous solubility is crucial for formulation and administration. Modifications can be tailored to achieve the desired solubility profile.[4][5]

Understanding the interplay between these properties is paramount. For instance, increasing lipophilicity to improve permeability can sometimes lead to decreased solubility, highlighting the need for a multi-parameter optimization approach.[5]

Core Physicochemical Properties and Their Modulation

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's partitioning between an oily (lipid) and an aqueous phase, is a fundamental property governing absorption, distribution, metabolism, and excretion (ADME). It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4).

Causality of Modifications:

-

Alkylation/Arylation: Introducing alkyl or aryl groups, for example at the N7 or C8 positions, generally increases lipophilicity by adding hydrophobic bulk.

-

Halogenation: Adding halogens like bromine or chlorine at the C8 position often increases lipophilicity.

-

Masking Polar Groups: Methylation of the O6 position masks a hydrogen bond donor, which can increase lipophilicity. However, this can also disrupt key interactions with target proteins.[3]

-

Guanidinium Modifications: The addition of a guanidino group, a process known as guanidinylation, typically decreases lipophilicity due to the introduction of a highly polar, charged moiety.[2]

Table 1: Impact of Modifications on Guanine Nucleoside Properties

| Modification Type | Example Position(s) | Expected Impact on Lipophilicity (LogD) | Expected Impact on Aqueous Solubility | Rationale & References |

|---|---|---|---|---|

| Alkylation | N7, N9, C8 | Increase | Decrease | Addition of nonpolar alkyl chains increases hydrophobicity. |

| Halogenation | C8 | Increase | Decrease | Halogens are hydrophobic and increase the molecule's nonpolar surface area. |

| O6-Methylation | O6 | Increase | Decrease | Masks a polar hydrogen-bonding group, reducing interaction with water.[3][4] |

| N2-Acetylation | N2 | Variable | Variable | Can disrupt intermolecular interactions, potentially altering solubility.[3] |

| Guanidinylation | Side Chain | Decrease | Increase | Introduces a highly polar and charged group, enhancing water interaction.[2] |

| 4'-Thio Sugar | 4' position of ribose | Variable | Variable | Substitution of oxygen with sulfur can alter conformation and polarity.[1] |

Aqueous Solubility

Aqueous solubility is critical for drug formulation, administration, and absorption. Poor solubility can lead to low bioavailability and challenging drug development pathways.

Causality of Modifications:

-

Inverse Relationship with Lipophilicity: Often, modifications that increase lipophilicity will decrease aqueous solubility.[5]

-

Introduction of Polar Groups: Adding hydroxyl, amino, or other polar functional groups can enhance solubility by increasing hydrogen bonding potential with water.

-

Conformational Effects: Some modifications, such as N-methylation of amides, can unexpectedly increase solubility by disrupting crystal lattice packing or altering the molecule's conformation to expose more polar surface area.

Acid-Base Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. For guanine nucleosides, the key ionizable sites are typically the N1 proton (pKa ~9.2) and the N7 position, which can be protonated (pKa ~2.3). The charge state profoundly affects solubility, receptor binding, and membrane transport.

Causality of Modifications:

-

Electron-Withdrawing/Donating Groups: Attaching electron-withdrawing groups (e.g., halogens) can make the N1 proton more acidic (lower pKa), while electron-donating groups (e.g., alkyl groups) can make it less acidic (higher pKa).

-

Purine Ring Modifications: Altering the purine ring system, for instance through aza- or deaza-modifications, can significantly shift pKa values by changing the electron distribution within the heterocyclic system.[6]

-

Methylation: Methylation at the N1 or N7 positions directly blocks these sites of protonation or deprotonation, favoring the charged forms and altering the molecule's acid-base properties.[7]

Metabolic Stability

The therapeutic utility of a nucleoside analogue is highly dependent on its stability against metabolic enzymes. Key enzymes involved in guanine nucleoside metabolism include purine nucleoside phosphorylase (PNP), which cleaves the glycosidic bond, and various kinases and phosphatases.[8][9][10]

Causality of Modifications:

-

Sugar Modifications: Alterations to the ribose sugar, such as 2'-deoxy, 2'-fluoro, or the introduction of a 4'-thio moiety, can render the nucleoside a poor substrate for kinases or phosphorylases.[1]

-

Base Modifications: Modifications at the C8 position (e.g., 8-aminoguanosine) can inhibit enzymes like PNP.[8][9]

-

Prodrug Strategies: Attaching lipophilic promoieties to form a prodrug can protect the nucleoside from premature metabolism and improve its pharmacokinetic profile. Ganciclovir and its prodrug valganciclovir are classic examples of this strategy.[1]

Experimental Workflows & Protocols

A systematic approach to characterizing modified guanine nucleosides is essential. The following workflow outlines the key analytical stages.

Diagram 1: General Workflow for Physicochemical Characterization

Caption: Workflow for synthesis and characterization of modified guanine nucleosides.

Protocol 3.1: Determination of Lipophilicity (LogD) by RP-HPLC

This method provides a rapid and reliable measure of lipophilicity by correlating the retention time of a compound on a reverse-phase (RP) high-performance liquid chromatography (HPLC) column with the LogD values of known standards.[11][12][13]

Rationale: In RP-HPLC, the stationary phase (e.g., C18) is nonpolar, and the mobile phase is polar.[11][12] Compounds with higher lipophilicity interact more strongly with the stationary phase, resulting in longer retention times.

Materials & Equipment:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 150 x 4.6 mm)

-

Mobile Phase A: Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Mobile Phase B: Acetonitrile or Methanol

-

Test compound and a set of LogD standards

-

Autosampler vials

Step-by-Step Methodology:

-

Preparation of Solutions: Dissolve the test compound and standards in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM. Prepare working solutions by diluting stocks in the initial mobile phase composition.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 25°C).

-

Use a binary gradient elution method. For example, start with 95% Mobile Phase A and 5% Mobile Phase B, then linearly increase to 95% B over 15 minutes.[13]

-

Set a flow rate of 1.0 mL/min.

-

Set UV detection at a wavelength appropriate for purines (e.g., 254 nm or 260 nm).[13]

-

-

Calibration Curve: Inject the series of LogD standards and record their retention times (t_R). Plot the known LogD₇.₄ values of the standards against their t_R to generate a linear calibration curve.

-

Sample Analysis: Inject the test compound under the identical conditions and record its retention time.

-

Calculation: Interpolate the retention time of the test compound onto the calibration curve to determine its LogD₇.₄ value.

Self-Validation: The linearity of the calibration curve (R² > 0.98) validates the method's accuracy within the tested range. A quality control standard should be run periodically to ensure system consistency.

Protocol 3.2: Determination of pKa by UV-Vis Spectrophotometry

This protocol leverages the change in the UV absorbance spectrum of a compound as it ionizes with changing pH.

Materials & Equipment:

-

UV-Vis spectrophotometer with cuvette holder

-

Quartz cuvettes

-

pH meter

-

Series of buffers covering a wide pH range (e.g., pH 2 to 12)

-

Test compound

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

Step-by-Step Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., water or DMSO).

-

Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) at constant ionic strength, covering the pH range of interest.

-

Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer, ensuring the final concentration is appropriate for UV measurement (absorbance between 0.3-1.0).

-

Spectral Scans: For each buffered solution, accurately measure the pH. Then, scan the UV spectrum from approximately 220 nm to 350 nm.

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at a selected wavelength versus pH.

-

pKa Calculation: The pKa is the pH at the midpoint of the resulting sigmoidal curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation. For more complex cases, computational methods can complement experimental data.[6][7][15][16][17]

Self-Validation: The presence of a clear isosbestic point (a wavelength where absorbance remains constant) in the overlay of spectra indicates a clean transition between two species (e.g., neutral and ionized), validating the measurement.

Concluding Remarks for the Modern Drug Developer

The chemical modification of guanine nucleosides is a powerful and proven strategy in the quest for novel therapeutics. A deep, mechanistic understanding of how structural changes influence key physicochemical properties is not merely academic; it is the foundation of rational drug design. By systematically evaluating lipophilicity, solubility, pKa, and metabolic stability, researchers can build robust structure-activity relationships that guide lead optimization. The analytical techniques outlined in this guide, particularly when integrated into a comprehensive characterization workflow, provide the necessary data to make informed decisions, reduce developmental attrition, and ultimately accelerate the journey from a modified nucleoside to a life-changing medicine.

References

- 1. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of guanidino modification and proline substitution on the in vitro stability and blood-brain barrier permeability of endomorphin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Metabolism of guanine and guanine nucleotides in primary rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential metabolism of guanine nucleosides by human lymphoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jourdainlab.org [jourdainlab.org]

- 11. mdpi.com [mdpi.com]

- 12. The identification and characterization of non-coding and coding RNAs and their modified nucleosides by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. Synthesis and properties of GuNA purine/pyrimidine nucleosides and oligonucleotides. | Semantic Scholar [semanticscholar.org]

- 15. Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

An In-depth Technical Guide to the Discovery and Synthesis of 2-Aminopurine Derivatives

This guide provides a comprehensive overview of the discovery, synthesis, and application of 2-aminopurine (2AP) and its derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the foundational principles and practical methodologies that underpin the significance of this crucial heterocyclic scaffold. We will explore its journey from a fundamental research tool to a privileged structure in modern drug discovery, emphasizing the rationale behind synthetic strategies and the validation of experimental protocols.

Foreword: The Enduring Relevance of the 2-Aminopurine Scaffold

The purine ring system is a cornerstone of life, forming the structural basis of DNA and RNA nucleobases, adenine and guanine. The synthetic manipulation of this scaffold has yielded compounds of immense therapeutic and scientific value. Among these, 2-aminopurine, an isomer of adenine, holds a unique position.[1] Initially recognized for its mutagenic properties and its ability to pair with both thymine and cytosine, its true potential was unlocked with the discovery of its intrinsic fluorescence—a property starkly absent in its natural counterparts, adenine and guanine.[2][3][4]

This singular characteristic has established 2-aminopurine as an invaluable fluorescent probe for elucidating the intricate dynamics of nucleic acid structures and their interactions with enzymes.[2][5][6][7][8] Beyond its role in chemical biology, the 2-aminopurine core has emerged as a powerful pharmacophore. Its derivatives are at the forefront of drug discovery, particularly as inhibitors of protein kinases, which are critical regulators of cell signaling and whose dysregulation is a hallmark of cancer and other diseases.[9][10][11] This guide will navigate both facets of this remarkable molecule, providing both the theoretical underpinnings and the practical knowledge required to harness its potential.

Part 1: Discovery, Biological Activity, and Core Applications

The Advent of a Molecular Probe: Intrinsic Fluorescence

The journey of 2-aminopurine as a scientific tool began with the observation of its unique photophysical properties. Unlike adenine (6-aminopurine), 2-aminopurine (2AP) exhibits significant fluorescence with a quantum yield that is exquisitely sensitive to its local environment.[2] This fluorescence is dramatically quenched when 2AP is incorporated into a stacked, double-stranded DNA or RNA helix, but it intensifies when the helix is melted or the base is flipped out of the stack.[2][6][7][12] This property makes 2AP an exceptional probe for monitoring:

-

DNA/RNA Conformational Changes: Studying the dynamics of duplex formation, hairpin loops, and G-quadruplexes.[4][13]

-

Protein-Nucleic Acid Interactions: Detecting conformational changes in DNA or RNA upon protein binding, such as base flipping by DNA methyltransferases.[5][6]

The causality behind this fluorescence lies in its electronic structure. While differing from adenine only by the position of the exocyclic amine, this subtle shift dramatically alters its excited-state decay pathways, favoring radiative decay (fluorescence) over the non-radiative pathways that dominate in adenine.[2][14]

Mechanism of Action: A Tale of Two Targets

The biological and therapeutic relevance of 2-aminopurine derivatives stems primarily from their ability to interact with two major classes of biomolecules: nucleic acids and proteins, particularly kinases.

-

As a Nucleobase Analog: 2AP can be incorporated into DNA and RNA, where it can ambiguously base-pair with thymine (like adenine) or, in its protonated form, with cytosine (like guanine).[3] This infidelity in pairing is the basis for its mutagenic activity.

-

As a Kinase Inhibitor: Many 2-aminopurine derivatives are potent inhibitors of protein kinases. They function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase.[9] The 2-amino group is a crucial hydrogen bond donor, often interacting with the "hinge" region of the kinase, a conserved sequence that connects the N- and C-terminal lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP. Substitutions at the C6 and N9 positions of the purine ring are then used to achieve potency and selectivity for specific kinases.[10] This mechanism has been successfully exploited to develop inhibitors for cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[10][15][16]

Below is a diagram illustrating the general mechanism of 2-aminopurine derivatives as ATP-competitive kinase inhibitors.

Caption: Fig 1. Kinase Inhibition Mechanism

Part 2: Synthetic Strategies and Methodologies

The synthesis of diverse 2-aminopurine derivatives relies heavily on the efficient preparation of key intermediates, followed by strategic functionalization. The most crucial building block is 2-amino-6-chloropurine , as the chlorine atom at the C6 position is an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions.

Synthesis of the Core Intermediate: 2-Amino-6-chloropurine

There are two primary paradigms for constructing this intermediate: direct conversion from readily available purines or a de novo synthesis building from pyrimidine precursors.

Strategy A: Direct Chlorination of Guanine Derivatives

This is the most common and direct approach. Guanine itself is poorly soluble and unreactive, so it is typically acylated first to improve solubility and activate the C6 position.

-

Rationale: The hydroxyl group at C6 of guanine is not a good leaving group. Converting it to a better one is essential. Direct chlorination with reagents like phosphorus oxychloride (POCl₃) is effective. The presence of a phase transfer catalyst, such as tetraethylammonium chloride, can be beneficial.[17][18] The reaction proceeds via the formation of a Vilsmeier-like intermediate when a tertiary amine or amide is used.

Strategy B: De Novo Synthesis from Pyrimidine Precursors

This approach builds the purine's bicyclic system from a substituted pyrimidine, offering greater flexibility for introducing substituents early in the synthesis.

-

Rationale: This route starts with a pyrimidine ring already containing the 2-amino group and other necessary functionalities. For example, 2,4,5-triamino-6-hydroxypyrimidine can be chlorinated and then cyclized with a one-carbon source like triethyl orthoformate to form the imidazole ring portion of the purine.[19] This method avoids the sometimes harsh conditions of direct guanine chlorination.

The workflow below contrasts these two primary strategies.

Caption: Fig 2. Synthesis Routes to 2-Amino-6-chloropurine

Derivatization of the 2-Aminopurine Core

With 2-amino-6-chloropurine in hand, a vast chemical space of derivatives becomes accessible through three primary modification sites: N9, C6, and the 2-amino group itself.

-

N9 Alkylation: The N9 position is the most common site for glycosylation or the introduction of alkyl side chains, which is critical for creating nucleoside analogs or modulating pharmacokinetic properties.[20] Regioselectivity can be an issue, as alkylation can also occur at N7. The choice of base, solvent, and protecting groups on the purine ring can steer the reaction towards the desired N9 isomer.[21] Bulky groups at the C6 position can sterically hinder attack at N7, thus favoring N9 alkylation.[21][22]

-

C6 Functionalization: The C6-chloro group is readily displaced by various nucleophiles (O, N, S-based) or engaged in modern cross-coupling reactions.

-

2-Amino Group Modification: While often retained for its crucial hinge-binding interaction in kinases, the 2-amino group can also be acylated or alkylated to fine-tune activity or probe structure-activity relationships (SAR).

Part 3: Experimental Protocols & Characterization

Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. This section provides detailed, step-by-step methodologies for the synthesis of key compounds.

Protocol 3.1: Synthesis of 2-Amino-6-chloropurine from Guanine[17][23][24]

This protocol is a representative method based on the chlorination of guanine using phosphorus oxychloride.

Step 1: Formation of the Vilsmeier Reagent

-

To a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add N,N-dimethylformamide (DMF, 5 equivalents).

-

Cool the flask to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

-

Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

Step 2: Chlorination

-

In a separate flask, suspend guanine (1 equivalent) and tetraethylammonium chloride (1.5 equivalents) in acetonitrile (10 volumes).

-

Add the pre-formed Vilsmeier reagent from Step 1 to the guanine suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours, monitoring by TLC or HPLC until the guanine is consumed.

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the mixture to pH 7-8 using a cold aqueous solution of sodium hydroxide (e.g., 30% w/v).

-

The crude product will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 2-amino-6-chloropurine as an off-white to pale yellow solid.

Expected Yield: 70-80%.

Protocol 3.2: N9-Alkylation of 2-Amino-6-chloropurine

This protocol describes a general method for introducing an alkyl chain at the N9 position.

Step 1: Deprotonation

-

Suspend 2-amino-6-chloropurine (1 equivalent) in anhydrous DMF (10 volumes) in a flask under a nitrogen atmosphere.

-

Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 1 hour.

Step 2: Alkylation

-

Add the desired alkyl halide (e.g., ethyl iodide, 1.2 equivalents) dropwise to the suspension.

-

Allow the reaction to stir at room temperature overnight. Monitor progress by TLC/HPLC.

Step 3: Work-up and Purification

-

Quench the reaction by adding water.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the N9 and N7 isomers. The N9 isomer is typically the major product and less polar.

Protocol 3.3: C6-Arylation via Suzuki Coupling[10]

This protocol details the installation of an aryl group at the C6 position, a key step in synthesizing many CDK2 inhibitors.

Step 1: Reaction Setup

-

To a microwave vial or Schlenk flask, add the N9-protected 2-amino-6-chloropurine derivative (1 equivalent), the desired arylboronic acid (1.5 equivalents), and a base such as potassium carbonate (3 equivalents).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equivalents) or a combination of Pd(OAc)₂ (0.02 equivalents) and a ligand like Xantphos (0.04 equivalents).

-

Evacuate and backfill the vessel with nitrogen or argon three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

Step 2: Reaction

-

Heat the mixture to 100-120 °C (either conventional heating or microwave irradiation) for 2-12 hours, until the starting material is consumed as monitored by TLC/HPLC.

Step 3: Work-up and Purification

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by silica gel column chromatography to obtain the desired C6-arylated product.

Characterization Data

The structural confirmation of synthesized 2-aminopurine derivatives relies on a combination of spectroscopic techniques. Below is a table summarizing typical characterization data.

| Technique | Compound Class | Expected Observations |

| ¹H NMR | 2-Amino-6-chloropurine | - Singlet for H8 proton (~8.0 ppm). - Broad singlet for NH₂ protons (~7.0 ppm). |

| N9-Alkyl derivatives | - Appearance of signals corresponding to the alkyl group. - H8 proton signal remains a singlet. | |

| C6-Aryl derivatives | - Appearance of aromatic signals from the new aryl group. - H8 proton signal may be shifted slightly. | |

| ¹³C NMR | Purine Core | - Characteristic signals for the purine carbons (typically between 110-165 ppm). C6 is often around 150-160 ppm. |

| Mass Spec (ESI) | All derivatives | - A strong signal for the [M+H]⁺ ion, confirming the molecular weight of the synthesized compound. |

| IR Spectroscopy | All derivatives | - N-H stretching bands for the amino group (~3100-3400 cm⁻¹). - C=N and C=C stretching bands of the purine ring (~1500-1650 cm⁻¹). |

Note: Chemical shifts (ppm) are approximate and depend on the solvent and specific substituents.[23][24][25]

Part 4: Applications in Drug Discovery - A Case Study

2-Aminopurine Derivatives as CDK2 Inhibitors

The dysregulation of cyclin-dependent kinases (CDKs) is a frequent event in human cancers, making them attractive targets for therapeutic intervention. The 2-aminopurine scaffold has proven to be a fertile ground for the development of potent and selective CDK inhibitors.[10]

-

Design Rationale: As previously discussed, the 2-amino group acts as a key hydrogen bond donor to the kinase hinge region. Structure-based drug design has shown that introducing specific aryl groups at the C6 position and various side chains at the N9 position can effectively target the ATP-binding site of CDK2.[10] For example, introducing polar substituents at the C6 position can enhance binding affinity and selectivity.[10]

-

Synthetic Execution: The synthesis of these inhibitors follows the logic outlined in Part 2 and 3. A key intermediate, such as N9-protected 2-amino-6-chloropurine, is synthesized and then subjected to Suzuki or Buchwald-Hartwig coupling to install diverse C6-substituents. A final deprotection step yields the target compounds.[10]

-

Biological Validation: Compounds are initially screened for their ability to inhibit the enzymatic activity of CDK2 in vitro (e.g., measuring IC₅₀ values). Promising candidates are then tested for their anti-proliferative activity in cancer cell lines, such as those for triple-negative breast cancer where CDK2 is a known driver.[10] Further studies evaluate selectivity against other CDKs, cell cycle effects (e.g., inducing G1 arrest), and ultimately, in vivo efficacy in animal models.

This iterative cycle of design, synthesis, and testing, grounded in the versatile chemistry of the 2-aminopurine core, exemplifies modern drug discovery.

Conclusion and Future Perspectives

The 2-aminopurine framework has successfully transitioned from a specialized tool in molecular biology to a validated and highly versatile scaffold in medicinal chemistry. Its synthetic tractability, coupled with its inherent ability to mimic the adenine core of ATP, ensures its continued relevance in the pursuit of novel therapeutics, particularly in oncology and virology.[26][27] Future research will likely focus on developing derivatives with even greater kinase selectivity to minimize off-target effects, exploring novel applications beyond kinase inhibition, and creating advanced fluorescent probes with improved photophysical properties, such as red-shifted excitation and emission wavelengths for deeper tissue imaging.[28] The principles and protocols outlined in this guide provide a solid foundation for researchers and developers to contribute to this exciting and impactful field.

References

- 1. 2-Aminopurine | C5H5N5 | CID 9955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-aminopurine as a fluorescent probe of DNA conformation and the DNA–enzyme interface | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 3. 2-Aminopurine - Wikipedia [en.wikipedia.org]

- 4. 2-Amino Purine Oligo Modifications from Gene Link [genelink.com]

- 5. 2-Aminopurine as a fluorescent probe of DNA conformation and the DNA-enzyme interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. labcompare.com [labcompare.com]

- 9. 2-Aminopurine inhibits the double-stranded RNA-dependent protein kinase both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A DNA Aptamer for 2‐Aminopurine: Binding‐Induced Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2-aminopurine as a probe of RNA conformational transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. 2-Aminopurine overrides multiple cell cycle checkpoints in BHK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 19. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 20. Synthesis and biological activity of 2-aminopurine methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. NMR study of the conformation of the 2-aminopurine:cytosine mismatch in DNA. | Semantic Scholar [semanticscholar.org]

- 24. NMR study of the conformation of the 2-aminopurine:cytosine mismatch in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. repository.up.ac.za [repository.up.ac.za]

- 26. Synthesis and biological activity of 2-aminopurine methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

The Cyclopropylmethyl Group in Nucleoside Analogs: A Strategic Element in Antiviral Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless pursuit of potent and selective antiviral agents, the modification of nucleoside scaffolds remains a cornerstone of medicinal chemistry. Among the myriad of structural alterations, the incorporation of a cyclopropylmethyl group has emerged as a particularly fruitful strategy. This compact, rigid, and lipophilic moiety imparts a unique combination of conformational constraint and metabolic stability, profoundly influencing the biological activity of nucleoside analogs. This guide provides a comprehensive exploration of the multifaceted role of the cyclopropylmethyl group in the design and function of antiviral nucleoside analogs, drawing upon key examples and established scientific principles. We will delve into its impact on structure-activity relationships, mechanism of action, and pharmacokinetic profiles, offering insights for the rational design of next-generation therapeutics.

The Cyclopropylmethyl Moiety: A Bioisosteric Advantage

The cyclopropyl group is often employed as a bioisostere for other small alkyl groups, such as methyl or isopropyl, as well as for alkenes and even aromatic rings.[1][2] Its unique electronic and conformational properties, however, set it apart. The strained three-membered ring endows it with a degree of π-character, while its rigid nature restricts the conformational freedom of the molecule it is attached to.[3] This conformational locking can be advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation, thereby enhancing its binding affinity for the target enzyme.[3]

The cyclopropylmethyl group, specifically, extends these properties, providing a conformationally restricted linker that can favorably position the nucleobase for interaction with viral polymerases. This strategic replacement of more flexible alkyl chains can lead to improved potency and selectivity.[4]

Impact on Antiviral Activity: Structure-Activity Relationship (SAR) Insights

The introduction of a cyclopropylmethyl group into a nucleoside analog can have a dramatic effect on its antiviral activity. Numerous studies have demonstrated that this modification can confer potent and selective inhibition of various viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and herpesviruses.[5][6]

A key aspect of the structure-activity relationship (SAR) lies in the stereochemistry of the cyclopropyl ring and its substituents. For instance, in a series of acyclic nucleosides, the enantiomer with a specific (1'S,2'R)-configuration of the cyclopropylmethyl moiety exhibited significantly more potent anti-herpes simplex virus (HSV-1) activity than its counterpart.[6] This highlights the critical importance of precise three-dimensional arrangement for effective interaction with the viral target.

Case Study: Abacavir - A Cyclopropyl-Containing Anti-HIV Drug

Abacavir, a cornerstone of HIV therapy, is a carbocyclic nucleoside analog featuring a cyclopropylmethyl group.[7][8] Its mechanism of action involves intracellular phosphorylation to the active triphosphate form, which then acts as a competitive inhibitor and chain terminator of HIV reverse transcriptase.[9][10] The cyclopropyl moiety in Abacavir plays a crucial role in its interaction with the enzyme and also influences its unique and complex immunopharmacology.[7][8] Specifically, the cyclopropyl group of abacavir binds within the peptide-binding groove of the HLA-B*57:01 allele, altering its shape and the repertoire of peptides it presents to T-cells.[8][11] This can trigger a hypersensitivity reaction in individuals carrying this specific allele, underscoring the profound impact of this small chemical group on biological response.[7][9]

Case Study: Entecavir - A Cyclopentyl Nucleoside Analog for HBV

While not containing a cyclopropylmethyl group, Entecavir, a potent anti-HBV drug, is a carbocyclic nucleoside analog with a cyclopentyl ring that shares some of the conformational rigidity principles.[12][13] It is a guanosine analog that, after intracellular phosphorylation, inhibits all three stages of HBV polymerase activity.[12][14] The development of carbocyclic nucleosides like Entecavir, where the furanose oxygen is replaced by a methylene group, has been a significant advancement in antiviral therapy, leading to increased metabolic stability.[15][16] The success of such conformationally restricted nucleosides provides a strong rationale for exploring other carbocyclic systems, including those incorporating the cyclopropylmethyl group.[17][18]

Mechanism of Action: Conformational Restriction and Enzyme Inhibition